molecular formula C28H22FN3O3S B10884605 2-{(5Z)-5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2-fluorophenyl)acetamide

2-{(5Z)-5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2-fluorophenyl)acetamide

Cat. No.: B10884605
M. Wt: 499.6 g/mol
InChI Key: JUGRYQSGDWCBFD-MYYYXRDXSA-N
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Description

2-{(5Z)-5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2-fluorophenyl)acetamide is a complex organic compound that features a combination of indole, thiazolidine, and acetamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(5Z)-5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2-fluorophenyl)acetamide typically involves multiple steps, starting with the preparation of the indole and thiazolidine intermediates. The key steps include:

    Preparation of 1-benzyl-2-methyl-1H-indole: This can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with acetone in the presence of an acid catalyst.

    Formation of the thiazolidine ring: This involves the reaction of a suitable thiourea derivative with an α-halo acid to form the thiazolidine-2,4-dione core.

    Condensation reaction: The indole and thiazolidine intermediates are then condensed under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the carbonyl groups in the thiazolidine ring, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide and fluorophenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of reduced thiazolidine derivatives.

    Substitution: Formation of substituted acetamide or fluorophenyl derivatives.

Scientific Research Applications

2-{(5Z)-5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2-fluorophenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. For instance, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways. The indole and thiazolidine moieties play crucial roles in binding to these targets, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-2-methyl-1H-indole: Shares the indole core but lacks the thiazolidine and acetamide functionalities.

    Thiazolidine-2,4-dione: Contains the thiazolidine ring but lacks the indole and acetamide groups.

    N-(2-fluorophenyl)acetamide: Contains the acetamide group but lacks the indole and thiazolidine moieties.

Uniqueness

What sets 2-{(5Z)-5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2-fluorophenyl)acetamide apart is the combination of these three distinct moieties in a single molecule. This unique structure allows it to interact with multiple biological targets and exhibit a range of chemical reactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C28H22FN3O3S

Molecular Weight

499.6 g/mol

IUPAC Name

2-[(5Z)-5-[(1-benzyl-2-methylindol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide

InChI

InChI=1S/C28H22FN3O3S/c1-18-21(20-11-5-8-14-24(20)31(18)16-19-9-3-2-4-10-19)15-25-27(34)32(28(35)36-25)17-26(33)30-23-13-7-6-12-22(23)29/h2-15H,16-17H2,1H3,(H,30,33)/b25-15-

InChI Key

JUGRYQSGDWCBFD-MYYYXRDXSA-N

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)/C=C\4/C(=O)N(C(=O)S4)CC(=O)NC5=CC=CC=C5F

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)C=C4C(=O)N(C(=O)S4)CC(=O)NC5=CC=CC=C5F

Origin of Product

United States

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